molecular formula C19H24O5 B14754918 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI)

2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI)

Cat. No.: B14754918
M. Wt: 333.4 g/mol
InChI Key: RRZCCYITWSFUSZ-WHRKIXHSSA-N
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Description

2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) is a complex organic compound with the molecular formula C19H24O5 and a molecular weight of 333.4 g/mol. This compound is characterized by its naphthalene core structure, which is substituted with methoxy and methylethoxy groups, as well as an ester functional group. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves several steps:

    Starting Materials: The synthesis begins with naphthalene derivatives that are functionalized with methoxy groups.

    Esterification: The carboxylic acid group on the naphthalene ring is esterified using isopropanol in the presence of an acid catalyst.

    Methylethoxy Substitution: The methylethoxy group is introduced through a substitution reaction, typically using an appropriate alkyl halide and a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) undergoes various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy and methylethoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methoxy and methylethoxy groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) include:

    Naphthalene-1-carboxylic acid derivatives: These compounds share the naphthalene core but differ in their substituents.

    Methoxy-substituted naphthalenes: Compounds with varying positions and numbers of methoxy groups.

    Ester derivatives of naphthalene: Similar esters with different alkyl groups.

The uniqueness of 2-Naphthalene-1-d-carboxylic acid, 5,7-dimethoxy-4-(1-methylethoxy)-, 1-methylethyl ester (9CI) lies in its specific combination of substituents, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C19H24O5

Molecular Weight

333.4 g/mol

IUPAC Name

propan-2-yl 1-deuterio-5,7-dimethoxy-4-propan-2-yloxynaphthalene-2-carboxylate

InChI

InChI=1S/C19H24O5/c1-11(2)23-17-9-14(19(20)24-12(3)4)7-13-8-15(21-5)10-16(22-6)18(13)17/h7-12H,1-6H3/i7D

InChI Key

RRZCCYITWSFUSZ-WHRKIXHSSA-N

Isomeric SMILES

[2H]C1=C2C=C(C=C(C2=C(C=C1C(=O)OC(C)C)OC(C)C)OC)OC

Canonical SMILES

CC(C)OC1=C2C(=CC(=C1)C(=O)OC(C)C)C=C(C=C2OC)OC

Origin of Product

United States

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